{1-[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL]-4-(hydroxymethyl)-1H-1,2,3-triazol-5-YL}methanol
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Overview
Description
{1-[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL]-4-(hydroxymethyl)-1H-1,2,3-triazol-5-YL}methanol: is a complex organic compound featuring multiple functional groups, including morpholine, triazine, triazole, and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL]-4-(hydroxymethyl)-1H-1,2,3-triazol-5-YL}methanol typically involves multi-step organic synthesis. The process begins with the preparation of the triazine core, followed by the introduction of morpholine groups through nucleophilic substitution reactions. The triazole ring is then constructed via cycloaddition reactions, and finally, the hydroxymethyl group is introduced through a hydroxymethylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The triazine ring can undergo reduction to form a dihydrotriazine derivative.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {1-[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL]-4-(hydroxymethyl)-1H-1,2,3-triazol-5-YL}methanol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its ability to form stable complexes with various biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and antiviral activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of {1-[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL]-4-(hydroxymethyl)-1H-1,2,3-triazol-5-YL}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in hydrophobic interactions, thereby modulating the activity of its targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
{1-[4,6-Bis(piperidin-4-YL)-1,3,5-triazin-2-YL]-4-(hydroxymethyl)-1H-1,2,3-triazol-5-YL}methanol: Similar structure but with piperidine groups instead of morpholine.
{1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-YL]-4-(hydroxymethyl)-1H-1,2,3-triazol-5-YL}methanol: Similar structure but with ethylamino groups instead of morpholine.
Uniqueness
The presence of morpholine groups in {1-[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL]-4-(hydroxymethyl)-1H-1,2,3-triazol-5-YL}methanol imparts unique properties, such as increased solubility in water and enhanced ability to form hydrogen bonds. These characteristics can influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C15H22N8O4 |
---|---|
Molecular Weight |
378.39 g/mol |
IUPAC Name |
[1-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-5-(hydroxymethyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C15H22N8O4/c24-9-11-12(10-25)23(20-19-11)15-17-13(21-1-5-26-6-2-21)16-14(18-15)22-3-7-27-8-4-22/h24-25H,1-10H2 |
InChI Key |
IINXSQKRNAISOE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N3C(=C(N=N3)CO)CO)N4CCOCC4 |
Origin of Product |
United States |
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